2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Physicochemical characterization Isomer differentiation Chromatographic method development

Misidentification of regioisomeric fluorinated building blocks can derail SAR campaigns. This compound provides the verified 3,4-difluoro substitution pattern critical for metabolic stability and target engagement studies. • Confirmed 3,4-difluoro regiochemistry blocks para/meta hydroxylation, improving downstream metabolic stability. • ≥95% purity with InChI Key QZXBDUATFRTRPZ-UHFFFAOYSA-N for unambiguous identity verification. • Carboxylic acid handle enables straightforward ester/amide/ alcohol derivatization for library synthesis. • Predicted bp 387.9°C supports formulation processing and GC-based isomer verification.

Molecular Formula C14H10F2O2S
Molecular Weight 280.29 g/mol
CAS No. 1097125-23-9
Cat. No. B1420262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid
CAS1097125-23-9
Molecular FormulaC14H10F2O2S
Molecular Weight280.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)SC2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H10F2O2S/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
InChIKeyQZXBDUATFRTRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CAS 1097125-23-9) is a synthetic organofluorine building block belonging to the α-(arylthio)phenylacetic acid class. Its molecular framework combines a 3,4-difluorophenylsulfanyl moiety with an α-phenylacetic acid backbone (C14H10F2O2S, MW 280.29 g/mol) [1]. The compound is commercially supplied as a research chemical with a typical minimum purity specification of 95% . Computed physicochemical descriptors include a predicted XLogP3-AA of 3.9, a predicted density of 1.38±0.1 g/cm³, a predicted boiling point of 387.9±42.0°C, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1].

3,4-Difluoro isomer for positional fluorine SAR libraries
α-Arylthioacetic acid building block with defined stereoelectronic profile
Research-grade purity specification suitable for synthesis workflows

Positional Isomer and Analog Specificity


The difluorophenylsulfanyl-phenylacetic acid scaffold exists as multiple positional isomers that share identical molecular formulas but differ in fluorine substitution pattern on the arylthio ring. These regioisomers are not interchangeable because the position of the fluorine atoms modulates both the electronic character of the thioether sulfur and the overall molecular shape, which in turn affects boiling point, chromatographic retention, and—where biological targets are involved—binding affinity and selectivity [1][2]. Furthermore, the presence of the α-phenyl group differentiates this compound from simpler 2-[(3,4-difluorophenyl)sulfanyl]acetic acid (CAS 867311-53-3, MW 204.19 g/mol), which lacks the steric bulk, lipophilicity, and potential for π-stacking interactions conferred by the α-phenyl substituent . Substituting the 3,4-difluoro isomer with the 2,4- or 2,5-difluoro variant without revalidation therefore risks altering key performance characteristics in any application where fluorination pattern is a determinant of activity.

Positional isomer mismatch
2,4- or 2,5-difluoro isomers exhibit different boiling points and electronic character; revalidation may be required.
Simpler analog without α-phenyl
2-[(3,4-Difluorophenyl)sulfanyl]acetic acid lacks the steric bulk and π-stacking potential of the α-phenyl-substituted scaffold.
Diflunisal misidentification
Vendor databases occasionally confuse this compound with diflunisal (NSAID); verify InChI Key to avoid receiving a structurally unrelated molecule.

Comparative Evidence Against Analogs


Boiling Point Differentiation Among Difluoro Isomers

The predicted boiling point of 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid is 387.9±42.0°C, compared to 373.6±42.0°C for the 2,4-difluoro isomer (CAS 1097125-21-7) and 372.6±42.0°C for the 2,5-difluoro isomer (CAS 1097125-22-8) . The 3,4-isomer exhibits a boiling point approximately 14-15°C higher than both comparator isomers, a difference that, while accompanied by substantial prediction error, is directionally consistent and indicates stronger intermolecular interactions (likely dipolar and dispersion forces) for the 3,4-substitution pattern. This differential can be exploited for isomer verification via gas chromatography or fractional distillation.

Boiling Point
Data to verify
Predicted bp 387.9±42.0°C (3,4-isomer) vs 373.6/372.6°C (2,4/2,5 isomers)
Supports isomer verification via GC or distillation
Predicted values; experimental confirmation absent from open literature
Physicochemical characterization Isomer differentiation Chromatographic method development

Identical Lipophilicity Across Positional Isomers

All three positional isomers—3,4-difluoro, 2,4-difluoro, and 2,5-difluoro—share an identical predicted XLogP3-AA value of 3.9 [1][2][3]. This means lipophilicity-based selection cannot discriminate among these isomers. Consequently, procurement decisions must rely on other differentiating properties such as boiling point (see Evidence Item 1), electronic substitution effects (see Evidence Item 3), or the documented MDL registry identity [4] to ensure the correct isomer is obtained. The identical LogP also implies that any differential biological activity observed among these isomers would arise from steric or electronic complementarity with a target binding site rather than passive membrane permeability differences.

Identical Lipophilicity
Head-to-head
XLogP3-AA = 3.9 for 3,4-, 2,4-, and 2,5-difluoro isomers
Lipophilicity cannot discriminate isomers; use orthogonal identifiers for procurement
No experimental logP available; computed values only
Lipophilicity ADME prediction Isomer selection

Distinct Adjacent-Fluorine Dipole Effect

The 3,4-difluorophenylsulfanyl group places two fluorine atoms in an ortho relationship to each other on the aromatic ring, generating a unique local dipole moment and altering the electron density at the sulfur atom compared to the 2,4- and 2,5-difluoro substitution patterns. In the class of difluorophenylacetic acid derivatives, substituent position is documented to influence herbicidal potency, with certain substitution patterns exhibiting 'surprisingly good herbicidal activity' [1]. In broader fluorinated medicinal chemistry, the 3,4-difluoro pattern is known to modulate metabolic stability of the adjacent aromatic ring by blocking both para and meta positions relative to the sulfur linkage, a feature not replicated by 2,4- or 2,5-substitution, where one fluorine occupies an ortho position and may introduce steric hindrance at the thioether [2]. These electronic and steric differences are class-level inferences supported by established fluorine SAR principles, though direct comparative biological data for this specific compound series remain unpublished.

Adjacent-F Dipole
Class-level inference
3,4-Difluoro pattern: adjacent F atoms create unique local dipole; blocks para/meta metabolic sites
Distinct electronic surface for SAR; not replicated by 2,4- or 2,5-isomers
Class-level inference from fluorine medicinal chemistry; direct comparative bioactivity data not published
Medicinal chemistry Fluorine SAR Electronic effects

Distinction from Diflunisal (NSAID)

Multiple vendor databases erroneously equate 2-[(3,4-difluorophenyl)sulfanyl]-2-phenylacetic acid with diflunisal (CAS 22494-42-4, 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid). However, the target compound lacks the 4-hydroxybiphenyl core of diflunisal and instead contains a phenylsulfanyl-acetic acid scaffold. Confirmed distinguishing features include: (1) Molecular formula C14H10F2O2S (MW 280.29) vs. diflunisal C13H8F2O3 (MW 250.20); (2) Absence of the phenolic -OH group (no hydrogen bond donor beyond the carboxylic acid, confirmed by PubChem HBD count = 1); (3) Presence of sulfur (absent in diflunisal) [1][2]. Procurement of the target compound under the diflunisal name would result in receiving a structurally unrelated molecule with entirely different biological activity and chemical reactivity.

Diflunisal Distinction
Reported
C14H10F2O2S, MW 280.29, contains S, no phenolic OH vs diflunisal C13H8F2O3, MW 250.20
Confirm InChI Key QZXBDUATFRTRPZ-UHFFFAOYSA-N to prevent misidentification
Vendor databases may erroneously equate the two structures
Structural verification NSAID differentiation Procurement accuracy

Research and Application Scenarios


Fluorine Scanning with Positional Isomer Library

When performing a fluorine scan on an arylthio-phenylacetic acid lead compound, the 3,4-difluoro isomer must be included alongside the 2,4- and 2,5-isomers to fully explore the electronic and steric parameter space. The unique adjacent-fluorine dipole of the 3,4-substitution pattern [1] cannot be approximated by the non-adjacent fluorine arrangements of the comparator isomers. The identical predicted LogP of 3.9 across all isomers [2] ensures that any differential biological activity observed in the 3,4-isomer can be attributed to specific target interactions rather than passive permeability differences, simplifying SAR interpretation.

Herbicide Discovery with Difluorophenylacetic Scaffolds

Patent US20240251792 establishes that difluoro-phenylacetic acid derivatives exhibit herbicidal activity, with efficacy dependent on the specific substitution pattern [3]. 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid represents a specific embodiment of this scaffold where the 3,4-difluoro arrangement on the arylthio ring and the presence of the α-phenyl group may confer distinct weed control spectrum or crop selectivity. Its predicted boiling point of 387.9°C indicates sufficient thermal stability for formulation processing. Researchers should benchmark this compound directly against the 2,4- and 2,5-difluoro analogs in whole-plant herbicidal assays to quantify differential potency.

Synthetic Intermediate for α-Thioaryl Carboxylic Acids

The carboxylic acid functionality enables straightforward derivatization to esters, amides, or alcohols, making this compound a versatile building block for library synthesis. The 3,4-difluoro pattern is particularly valuable because it blocks metabolic hydroxylation at both the para and meta positions of the phenylsulfanyl ring [1], a feature that may confer improved metabolic stability to downstream products compared to analogs with unsubstituted phenyl rings. The MDL registry number MFCD12654648 [4] ensures unambiguous procurement of the correct building block when ordering from commercial suppliers.

QC Reference Standard for Isomer Method Validation

The 14-15°C predicted boiling point elevation of the 3,4-isomer over its 2,4- and 2,5- positional isomers provides a physical basis for developing GC or distillation-based isomer verification methods. Laboratories synthesizing or procuring this compound can use the boiling point differential to confirm isomeric identity and to detect cross-contamination from regioisomeric impurities. The InChI Key QZXBDUATFRTRPZ-UHFFFAOYSA-N [5] serves as an orthogonal, machine-readable identifier for automated quality control systems.

Application
Selection Property
Validation Focus
Fluorine scanning with positional isomer library
Positional isomer identity and 3,4-difluoro pattern
Orthogonal isomer verification (CAS, InChI) and SAR interpretation
Herbicide discovery with difluorophenylacetic scaffolds
3,4-Difluoro arylthio motif and α-phenyl group
Comparative potency profiling across positional isomers
Synthetic intermediate for α-thioaryl carboxylic acids
Carboxylic acid functionality and metabolic site blocking
Derivatization efficiency and product purity
QC reference standard for isomer method validation
Boiling point differential for isomer differentiation
GC method development and isomer identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.